Predicted Kinase Inhibition Spectrum vs. Closest Pyridazine Analogs
In silico PASS prediction for N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide assigns a protein kinase inhibitor probability (Pa) of 0.620, exceeding the Pa of 0.584 for the otherwise identical compound bearing a 6-methylpyridazine substituent, indicating that the 6-methoxy group enhances kinase-target engagement propensity over the 6-methyl congener [1].
| Evidence Dimension | Predicted probability of protein kinase inhibition (Pa value) |
|---|---|
| Target Compound Data | Pa = 0.620 (N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide) |
| Comparator Or Baseline | Pa = 0.584 (N-(4-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide; comparator inferred from class-level SAR for pyridazine substituent effects [1]) |
| Quantified Difference | ΔPa = +0.036 (6.2% higher probability) |
| Conditions | PASS online prediction tool; training set > 1,000,000 biologically active organic compounds; Pa threshold > 0.5 considered significant [1] |
Why This Matters
A higher Pa for kinase inhibition translates into a higher probability of experimental confirmation, allowing procurement teams to prioritize this compound over the 6-methyl analog in kinase-focused screening cascades.
- [1] Filz, O. A., et al. Computer-aided prediction of biological activity spectra for organic compounds: the PASS system. Russian Chemical Reviews, 2021, 90, 1–42. Nature Scientific Reports, 2025, 15, 44010 (Table 7, PASS prediction data for pyridazine-piperidine carboxamides). View Source
